4-Iodo-2-isopropoxy-N-isopropylbenzamide
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Overview
Description
4-Iodo-2-isopropoxy-N-isopropylbenzamide is an organic compound with a complex structure that includes an iodine atom, an isopropoxy group, and an isopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-isopropoxy-N-isopropylbenzamide typically involves multiple steps. One common method starts with the iodination of a benzamide derivative. The process involves the following steps:
Iodination: A benzamide derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the aromatic ring.
Isopropoxylation: The iodinated intermediate is then reacted with isopropyl alcohol in the presence of a base to introduce the isopropoxy group.
N-Isopropylation: Finally, the compound undergoes N-isopropylation using isopropylamine and a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-isopropoxy-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-Iodo-2-isopropoxy-N-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Iodo-2-isopropoxy-N-isopropylbenzamide involves its interaction with specific molecular targets. The iodine atom and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N-isopropylbenzamide: Similar structure but lacks the isopropoxy group.
2-Iodo-N-isopropylbenzamide: Similar structure but with the iodine atom in a different position.
4-Iodo-2-methoxy-N-isopropylbenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
4-Iodo-2-isopropoxy-N-isopropylbenzamide is unique due to the presence of both the isopropoxy and isopropyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
4-iodo-N-propan-2-yl-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-8(2)15-13(16)11-6-5-10(14)7-12(11)17-9(3)4/h5-9H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPWALGOMTVGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)I)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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